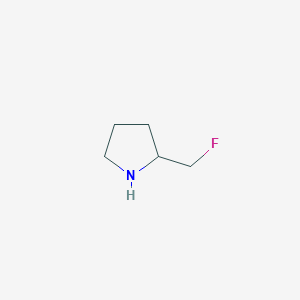
2-(Fluoromethyl)pyrrolidine
Overview
Description
2-(Fluoromethyl)pyrrolidine is a compound with a fluorine atom attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure of pyrrolidine derivatives, including this compound, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .
Chemical Reactions Analysis
Pyrrolidine and its derivatives, including this compound, are characterized by their ability to undergo various chemical reactions. These reactions can be influenced by steric factors, and the structure-activity relationship (SAR) of the compounds can be investigated .
Scientific Research Applications
Fluorescent Chemosensors
2-(Fluoromethyl)pyrrolidine derivatives have been utilized in the development of fluorescent chemosensors. For example, pyrrolidine-based fluorophores show high selectivity for Fe3+/Fe2+ cations and have been applied for imaging Fe3+ in living HepG2 cells, illustrating their potential in biological and chemical sensing applications (Maity et al., 2018).
Synthesis of Organocatalysts
Compounds containing this compound have been synthesized for use as organocatalysts. For instance, (S)-2-(fluorodiphenylmethyl)pyrrolidine has been created for the stereoselective epoxidation of α,β-unsaturated aldehydes, demonstrating the role of fluorinated pyrrolidines in asymmetric synthesis (Sparr et al., 2010).
Selective Chemosensors for Metal Ions
Pyrrolidine derivatives are employed as selective chemosensors for metal ions such as Al(3+). They offer a ratiometric and colorimetric means of detection based on internal charge transfer, highlighting their utility in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
Conformational Studies
Studies on the conformational preferences of this compound and related compounds provide insights into stereoelectronic effects and molecular behavior, which are crucial in the design of pharmaceuticals and other functional materials (Moberg et al., 1996).
Fluorinated Designer Organocatalysts
Fluorinated pyrrolidines like 2-(fluorodiphenylmethyl)pyrrolidine have been studied for their role as organocatalysts, contributing to enhanced asymmetric induction in chemical reactions. These studies assist in understanding the role of fluorine atoms in catalyst design and organocatalysis (Sparr et al., 2009).
Synthesis of Fluorinated Alkaloids
Fluorinated pyrrolidines have been used in the synthesis of complex molecules like fluorinated pyrrole-imidazole alkaloids. This highlights their significance in the preparation of structurally diverse and biologically active compounds (Troegel & Lindel, 2012).
Future Directions
Pyrrolidine and its derivatives, including 2-(Fluoromethyl)pyrrolidine, continue to be of interest in the field of medicinal chemistry. They are versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . The exploration of pyrrolidine derivatives is expected to continue, with a focus on their significance as fundamental components of the skeletal structure .
properties
IUPAC Name |
2-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKMBIRRGZGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309909 | |
| Record name | 2-(Fluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927800-78-0 | |
| Record name | 2-(Fluoromethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Fluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



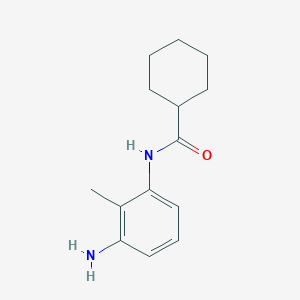
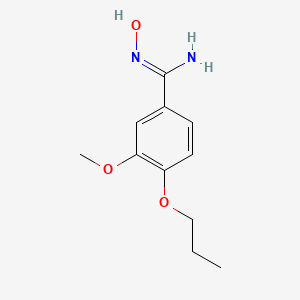


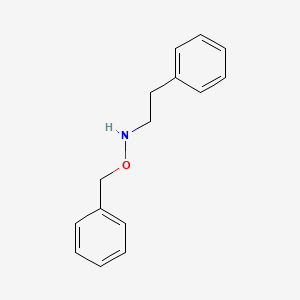

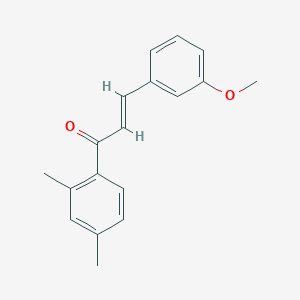
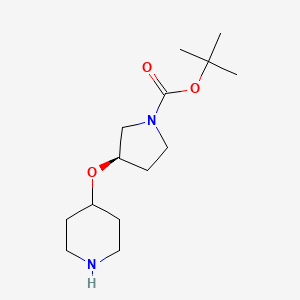
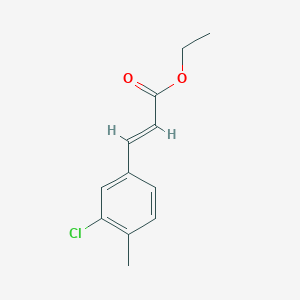
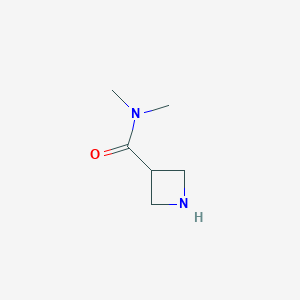
![Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3168289.png)

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)
